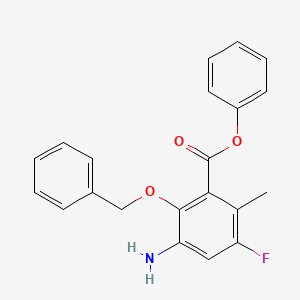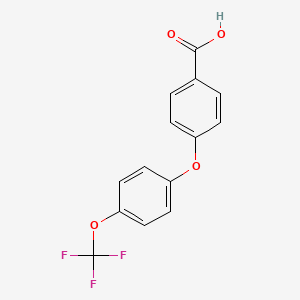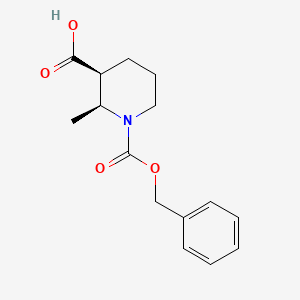
7-Chloro-6-methylquinoline
Vue d'ensemble
Description
7-Chloro-6-methylquinoline is a chlorinated derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline and its derivatives are widely found in nature and are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylquinoline typically involves the following steps:
Chlorination: : The starting material, quinoline, undergoes chlorination to introduce the chlorine atom at the 7-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Methylation: : The chlorinated quinoline is then methylated at the 6-position using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (DMS). The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and methylation steps.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in dye synthesis and other applications.
Reduction: : Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives, which have different biological activities.
Substitution: : The chlorine and methyl groups can be substituted with other functional groups to create a variety of derivatives with tailored properties.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Quinone Derivatives: : These are important intermediates in the synthesis of dyes and pigments.
Hydroquinoline Derivatives: : These compounds exhibit different biological activities and are used in pharmaceutical research.
Substituted Derivatives: : These derivatives are used in the development of new drugs and materials with specific properties.
Applications De Recherche Scientifique
7-Chloro-6-methylquinoline is utilized in various scientific research fields, including:
Chemistry: : It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : The compound and its derivatives are studied for their antimicrobial, antimalarial, and anticancer properties.
Medicine: : It is used in the development of new drugs for treating infections, cancer, and other diseases.
Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7-Chloro-6-methylquinoline exerts its effects involves interaction with molecular targets and pathways in biological systems. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. It may also interact with other cellular targets to exert its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
7-Chloro-6-methylquinoline is compared with other similar compounds, such as 7-Bromo-4-chloro-6-methylquinoline and other quinoline derivatives. The presence of different halogen atoms and substituents in these compounds results in varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which contribute to its enhanced reactivity and biological activity.
List of Similar Compounds
7-Bromo-4-chloro-6-methylquinoline
6-Methylquinoline
7-Chloroquinoline
4-Chloroquinoline
6-Methyl-7-bromoquinoline
This comprehensive overview highlights the importance of this compound in scientific research and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for various fields.
Would you like more information on any specific aspect of this compound?
Propriétés
IUPAC Name |
7-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKVFICCIWHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720299 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-94-3 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1506723.png)







![ethyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate](/img/structure/B1506757.png)
![Cyclohexaneacetic acid, 4-[4-(hydroxymethyl)phenyl]-, ethyl ester, trans-](/img/structure/B1506762.png)
